

In-Depth Toxicological Profile of Propisochlor in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propisochlor, a chloroacetamide herbicide, is primarily used for the control of annual grasses and some broadleaf weeds. This technical guide provides a comprehensive overview of its toxicological profile in mammalian species, drawing from available scientific literature and regulatory assessments. The data presented herein covers acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental effects, and its metabolic fate. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

Propisochlor exhibits low to moderate acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **Propisochlor**

Study	Species	Route	LD50/LC50	Source
Acute Oral LD50	Rat	Oral	2290 mg/kg bw	[1]
Acute Dermal LD50	Rabbit	Dermal	> 2000 mg/kg bw	[1]
Acute Inhalation LC50	Rat	Inhalation	> 5.0 mg/L (4 hr)	[1]

Experimental Protocols: Acute Toxicity Studies

- Acute Oral Toxicity: The study was likely conducted in accordance with OECD Guideline 401 or a similar protocol. Typically, the test substance is administered in a single dose by gavage to fasted animals. Observations for mortality and clinical signs of toxicity are made for up to 14 days.
- Acute Dermal Toxicity: This study would have followed a protocol similar to OECD Guideline 402. The substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing. Observations for mortality and signs of toxicity are recorded for 14 days.
- Acute Inhalation Toxicity: Conducted following a protocol such as OECD Guideline 403, this study involves exposing animals to the test substance as a vapor or aerosol in an inhalation chamber for a specified period (typically 4 hours). Animals are then observed for mortality and toxic effects over a 14-day period.

Sub-chronic and Chronic Toxicity and Carcinogenicity

Repeated exposure to **propisochlor** has been shown to induce target organ toxicity, primarily affecting the liver. Long-term studies have not indicated a carcinogenic potential in male rats.

Table 2: Sub-chronic and Chronic Toxicity of **Propisochlor**

Study	Species	Duration	NOAEL	LOAEL	Key Findings	Source
Chronic Toxicity/Carcinogenicity Study	Wistar Han male rats	2 years	20 mg/kg bw/day	200 mg/kg bw/day	At 200 mg/kg: weight loss, decreased ALT and AST activity, hepatocellular nodular follicular-cell hyperplasia in the thyroid. No carcinogenic effects were observed.	[2][3]

Experimental Protocols: Chronic Toxicity/Carcinogenicity Study

A two-year chronic toxicity and carcinogenicity study was performed on Wistar Han male rats. 95% technical-grade **propisochlor** was administered intragastrically at doses of 20 and 200 mg/kg of body weight. An interim assessment of toxicity was conducted at 52 weeks, with the final carcinogenicity assessment at 104 weeks. Endpoints evaluated included clinical signs, body weight, clinical biochemistry, survival, and histopathology of multiple organs.[2][3]

Genotoxicity

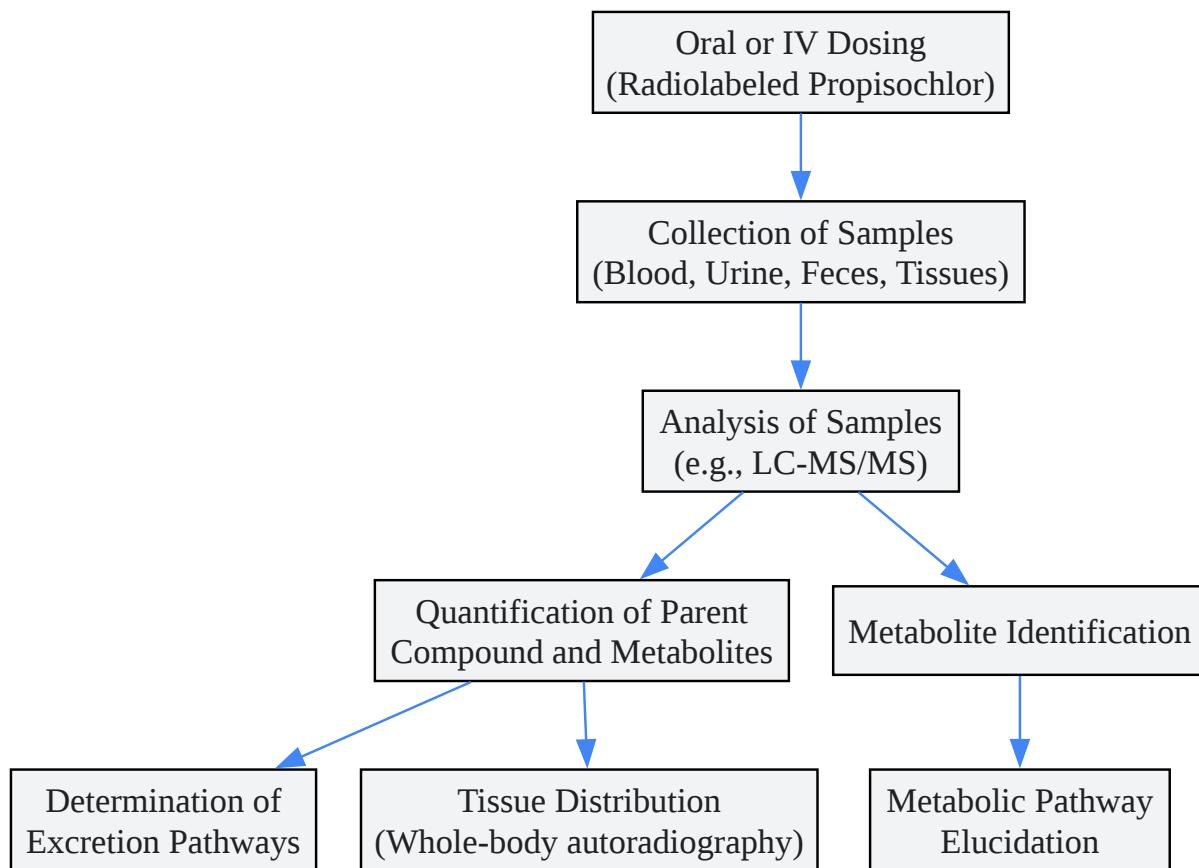
Based on available data, **propisochlor** is not considered to be genotoxic. A standard battery of in vitro and in vivo tests is typically required for regulatory assessment. While specific study results for **propisochlor** were not readily available in the public domain, the lack of carcinogenicity in the chronic rat study suggests a low genotoxic potential.

Typical Experimental Protocols for Genotoxicity Assessment:

- Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations. The test substance is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted.
- In Vitro Mammalian Chromosomal Aberration Test: This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).
- In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Reproductive and Developmental Toxicity

Specific quantitative data from reproductive and developmental toxicity studies for **propisochlor** were not available in the reviewed literature. Standard regulatory testing in this area typically involves a two-generation reproductive toxicity study in rats and developmental toxicity studies in both rats and rabbits.

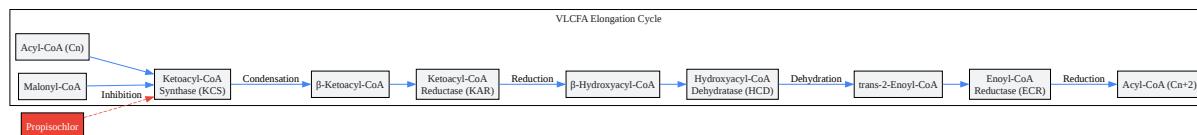

Typical Experimental Protocols for Reproductive and Developmental Toxicity:

- Two-Generation Reproductive Toxicity Study (OECD 416): This study evaluates the effects of the test substance on male and female reproductive performance, including mating, fertility, gestation, lactation, and offspring viability and growth over two generations.
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (rats and rabbits) are dosed with the test substance during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Metabolism and Toxicokinetics (ADME)

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of **propisochlor** in mammals are not extensively available in the public literature. As a chloroacetamide herbicide, it is anticipated to be metabolized in the liver, likely involving glutathione conjugation and subsequent degradation to cysteine and mercapturic acid derivatives, which are then excreted.

Below is a generalized workflow for a mammalian ADME study.


[Click to download full resolution via product page](#)

Generalized ADME Study Workflow

Mechanism of Action and Signaling Pathways

Propisochlor is known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. While the direct relevance and specific pathways in mammals are not fully elucidated, this mechanism is a key aspect of its biological activity. VLCFAs are essential components of cell membranes and are involved in various cellular processes.

The following diagram illustrates the general pathway of VLCFA synthesis and the proposed site of inhibition by chloroacetamide herbicides like **propisochlor**.

[Click to download full resolution via product page](#)

Inhibition of VLCFA Synthesis

Regulatory Values

Based on the available toxicological data, regulatory bodies have established acceptable intake levels for **propisochlor**.

Table 3: Regulatory Reference Values for **Propisochlor**

Value	Amount	Source
Acceptable Daily Intake (ADI)	0.025 mg/kg bw/day	[1]
Acute Reference Dose (ARfD)	0.05 mg/kg bw/day	[1]

Conclusion

Propisochlor demonstrates low to moderate acute toxicity in mammals. The primary target organ for repeated dose toxicity appears to be the liver. The available data from a long-term study in male rats did not indicate a carcinogenic potential. While comprehensive public data on genotoxicity, reproductive, and developmental toxicity, as well as detailed ADME studies, are limited, the established regulatory reference values provide guidance for risk assessment. Further research in these specific areas would contribute to a more complete understanding of the toxicological profile of **propisochlor** in mammals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [efsa.europa.eu](https://www.efsajournals.com/efsa-reviews/efsa-reviews-2023-0001) [efsa.europa.eu]
- 2. [efsa.europa.eu](https://www.efsajournals.com/efsa-reviews/efsa-reviews-2023-0001) [efsa.europa.eu]
- 3. Reproductive toxicity – two-generation study | Boîte à outils pour l'homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Propisochlor in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166880#toxicological-profile-of-propisochlor-in-mammals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com